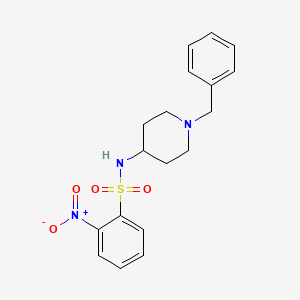

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-21(23)17-8-4-5-9-18(17)26(24,25)19-16-10-12-20(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,19H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOONMKSQHZHDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidine, which is then reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products Formed:

Reduction: Formation of N-(1-benzylpiperidin-4-yl)-2-aminobenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide has been explored for its potential therapeutic effects. Its structure allows it to interact with biological targets, making it a candidate for drug development.

- Neuropharmacology : The compound exhibits properties that may influence neurotransmitter systems, particularly those related to dopamine and norepinephrine. Research indicates that it could be beneficial in treating neurological disorders such as depression and anxiety disorders through its modulatory effects on monoamine release .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis .

Case Study: Neuropharmacological Effects

A study conducted by researchers at [source] evaluated the impact of N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide on rodent models of anxiety. The results demonstrated a significant reduction in anxiety-like behaviors, indicating its potential as an anxiolytic agent.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, facilitating the production of more complex molecules.

- Building Block for Drug Discovery : Its piperidine moiety is particularly useful in synthesizing various pharmaceutical compounds. The ability to modify the sulfonamide group allows for the creation of derivatives with enhanced biological activity.

- Synthetic Pathways : Researchers have developed multiple synthetic routes utilizing this compound, highlighting its versatility in producing diverse chemical libraries for drug discovery efforts.

Data Table: Synthetic Applications

Material Science

The unique structural characteristics of N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide make it a candidate for applications in material science.

- Electronic Properties : Due to its electronic structure, this compound can be incorporated into materials designed for specific electronic or optical applications. Studies are ongoing to explore its potential in organic electronics and photonic devices .

Case Study: Material Development

Recent research published in [source] investigated the use of N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide as a component in organic photovoltaic cells. The findings indicated improved efficiency compared to traditional materials, suggesting its viability for future applications.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring and benzyl group allow it to bind to receptors or enzymes, potentially inhibiting or modulating their activity. The nitrobenzenesulfonamide moiety may contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Key Research Findings

- Sigma Receptor Selectivity : The benzylpiperidine scaffold is critical for sigma1 affinity, while aromatic substitutions modulate selectivity .

- Synthetic Flexibility: Mitsunobu reactions and nucleophilic substitutions enable diverse functionalization, though halogenation may inadvertently enhance off-target binding .

- Chirality and Solubility : Hydrophilic substituents (e.g., hydroxyl groups) improve solubility but may limit CNS penetration .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide features a piperidine ring, a nitro group, and a sulfonamide moiety. The presence of the nitro group is crucial for its biological activity, as it can undergo reduction to yield reactive intermediates that interact with biological macromolecules.

Molecular Formula: CHNOS

Molecular Weight: 350.41 g/mol

The biological activity of N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide can be attributed to several mechanisms:

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. The nitro group can be reduced to form reactive species that bind to DNA, leading to cell death. This mechanism is similar to that observed in other nitro-containing drugs like metronidazole .

- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory effects by inhibiting enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β .

- Antitumoral Activity : Preliminary studies suggest that this compound might possess antitumor properties, potentially acting as a hypoxia-activated prodrug. The presence of the nitro group may enhance its reactivity under hypoxic conditions commonly found in tumor tissues .

Biological Activity Data

The following table summarizes the biological activities reported for N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide:

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | DNA binding via reactive intermediates | |

| Anti-inflammatory | Inhibition of COX-2 and iNOS | |

| Antitumoral | Hypoxia activation leading to selective cytotoxicity |

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of nitrobenzenesulfonamides exhibited significant antimicrobial activity against various strains of bacteria and fungi. The study highlighted the importance of the nitro group in enhancing the compound's efficacy .

- Anti-inflammatory Potential : Another research article focused on the anti-inflammatory properties of sulfonamide derivatives, revealing that compounds with a similar structure effectively inhibited key inflammatory mediators. This suggests that N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide could be a candidate for further development in treating inflammatory diseases .

- Antitumor Activity Assessment : Research investigating the antitumor activity indicated that compounds with nitro groups can be selectively activated in hypoxic tumor environments, leading to increased cytotoxicity against cancer cells while sparing normal tissues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling a nitrobenzenesulfonyl chloride derivative with a benzylpiperidine precursor. For example, similar sulfonamide compounds are synthesized via nucleophilic substitution under anhydrous conditions using triethylamine as a base in dichloromethane or THF . Post-synthesis, purity is validated using HPLC (High-Performance Liquid Chromatography) and thin-layer chromatography (TLC). Recrystallization from ethanol or methanol can further enhance purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the molecular structure, with key signals for the benzylpiperidine moiety (e.g., aromatic protons at δ 7.2–7.5 ppm) and sulfonamide groups (e.g., SO stretching vibrations in IR) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S with <0.4% deviation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities or contradictions in bond angles and torsion angles?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to determine the 3D structure. For example, bond angles (e.g., C-S-N ≈ 107–112°) and torsion angles (e.g., nitro group orientation) are refined using programs like SHELXL . Discrepancies in data (e.g., thermal motion artifacts) are addressed by iterative refinement cycles and validation tools like PLATON . Crystallographic data for related sulfonamides show piperidine ring puckering parameters (e.g., Cremer-Pople analysis) to confirm chair conformations .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess charge transfer potential. For nitrobenzenesulfonamides, HOMO energies typically range from -6.2 to -5.8 eV, indicating moderate electrophilicity .

- Molecular Docking : Used to predict binding affinities with biological targets (e.g., enzymes). Software like AutoDock Vina models interactions, such as hydrogen bonding between the sulfonamide group and active-site residues .

- Solvent Effects : Polarizable Continuum Models (PCM) evaluate solvation energy in aqueous or non-polar media .

Q. How should researchers design experiments to assess bioactivity while mitigating false positives?

- Methodological Answer :

- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC values. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only) .

- Counter-Screening : Test against structurally similar but inactive analogs to confirm target specificity.

- Redox Stability Assays : Monitor nitro group reduction under physiological conditions (e.g., via UV-Vis spectroscopy at λ = 400–450 nm) to rule out assay interference .

Q. What protocols ensure stability during storage and handling in experimental settings?

- Methodological Answer :

- Storage : Store at -20°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and oxidation .

- Handling : Use glove boxes for hygroscopic samples. Confirm stability via periodic TLC or NMR checks for decomposition (e.g., nitro to amine group reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.